Indole-6-boronic acid
Overview
Description
Indole-6-boronic acid is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. The boronic acid functional group attached to the indole ring enhances its reactivity and utility in organic synthesis, particularly in cross-coupling reactions .
Mechanism of Action
Target of Action
Indole-6-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its success in the Suzuki–Miyaura coupling reaction is due to its stability and the mild reaction conditions .
Result of Action
The result of this compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have been used in the synthesis of various compounds, including indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors and δ-Carbolines .
Biochemical Analysis
Biochemical Properties
Indole-6-boronic acid, like other indole derivatives, can interact with a variety of enzymes and proteins. The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity
Cellular Effects
The cellular effects of this compound are not well-studied. Indole derivatives are known to play a significant role in cell biology. They have been reported to have various biological activities, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction This suggests that this compound may exert its effects at the molecular level through similar reactions
Temporal Effects in Laboratory Settings
It is known that boronic acids, including this compound, are relatively stable, readily prepared, and generally environmentally benign
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is known that indole derivatives are involved in various metabolic pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Transport and Distribution
It is known that auxin, a plant hormone, is transported directionally to its responsive site
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-6-boronic acid can be synthesized through several methods, including:
Lithiation and Boronation: Another approach involves the lithiation of indole followed by reaction with borates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Indole-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidative Cross-Coupling: It can also participate in oxidative cross-coupling reactions with mercaptoacetylenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran or dimethylformamide.
Oxidative Cross-Coupling: Often requires oxidizing agents and specific solvents to facilitate the reaction.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidative Cross-Coupling: Yields various functionalized indole derivatives.
Scientific Research Applications
Indole-6-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Indole-5-boronic acid
- N-Boc-indole-2-boronic acid
- 1H-Benzimidazole-5-boronic acid
- 2-(Methylthio)phenylboronic acid
- Pyrimidine-5-boronic acid
Comparison: Indole-6-boronic acid is unique due to its specific position of the boronic acid group on the indole ring, which influences its reactivity and the types of reactions it can undergo. Compared to other indole boronic acids, it may offer distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
1H-indol-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
Record name | Indole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-18-9 | |
Record name | Indole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indol-6-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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